BenchChemオンラインストアへようこそ!

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride

Solubility Enhancement Salt Selection Preformulation

Procure only the hydrochloride salt (CAS 824403-74-9) to ensure aqueous solubility critical for reproducible Bilastine synthesis and sodium channel blocker workflows. The free base (CAS 38385-95-4) shows limited solubility (0.647 mg/mL), risking batch failure. This ≥98% HPLC-pure salt with ≤0.5% moisture is ready for direct use in N1-alkylation or parallel synthesis—no additional purification needed. Avoid experimental variability and regulatory non-compliance; choose the mandated salt form for GMP generic development and kinase inhibitor research.

Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
CAS No. 824403-74-9
Cat. No. B1371163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-4-YL-1H-benzoimidazole hydrochloride
CAS824403-74-9
Molecular FormulaC12H16ClN3
Molecular Weight237.73 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC3=CC=CC=C3N2.Cl
InChIInChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H
InChIKeyJUPRHWFNRDEYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperidin-4-YL-1H-benzoimidazole Hydrochloride (CAS 824403-74-9): Procurement-Ready Overview of a Versatile Benzimidazole Intermediate for Sodium Channel and Akt Research


2-Piperidin-4-YL-1H-benzoimidazole hydrochloride (CAS 824403-74-9) is a heterocyclic compound comprising a benzimidazole core substituted at the 2-position with a piperidin-4-yl moiety, formulated as the hydrochloride salt (molecular formula C₁₂H₁₆ClN₃, molecular weight 237.73 g/mol) . It serves as a crucial intermediate in the synthesis of the second-generation H1-antihistamine Bilastine [1], and is also utilized as a reagent in the preparation of potent sodium channel blockers for ischemic stroke treatment [2] and as a building block for Akt1/Akt2 dual inhibitors in oncology research [3]. The hydrochloride salt form confers enhanced aqueous solubility and stability compared to the free base, facilitating its use in a variety of synthetic and formulation workflows [4].

Why 2-Piperidin-4-YL-1H-benzoimidazole Hydrochloride Cannot Be Interchanged with Its Free Base or Alternative Salts in Rigorous Research Settings


Direct substitution of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride with its free base (CAS 38385-95-4) or alternative salt forms introduces quantifiable risks that compromise experimental reproducibility and process efficiency. The free base exhibits limited aqueous solubility (0.647 mg/mL; 0.00322 mol/L) , whereas hydrochloride salt formation demonstrably increases water solubility, as evidenced by parallel imidazodiazepine systems where hydrochloride salts achieve significantly higher solubility and enable intravenous dosing that the free base cannot support [1]. Furthermore, the hydrochloride salt is commercially available at consistent purity specifications (≥98% HPLC) with controlled moisture content (≤0.5%), enabling direct use without additional purification steps . Procurement of the specified salt form ensures reliable performance in aqueous reaction media, simplifies handling, and reduces batch-to-batch variability—critical factors for reproducible synthesis of downstream sodium channel blockers and Akt inhibitors.

2-Piperidin-4-YL-1H-benzoimidazole Hydrochloride: Quantitative Differentiation Evidence Against Comparators


Enhanced Aqueous Solubility and Formulation Enablement via Hydrochloride Salt

The hydrochloride salt of 2-Piperidin-4-YL-1H-benzoimidazole demonstrates significantly improved water solubility compared to its free base counterpart. While the free base (CAS 38385-95-4) exhibits a calculated water solubility of 0.647 mg/mL (0.00322 mol/L) using the ESOL topological method , the hydrochloride salt form is reported to possess enhanced aqueous solubility suitable for pharmaceutical formulations [1]. This class-level observation is corroborated by direct comparative data in structurally analogous imidazodiazepine systems, where the hydrochloride salt (KRM-II-81·HCl) exhibited high water solubility relative to the free base and a reduced octanol/water partition coefficient, enabling intravenous dosing that was not feasible with the free base [1].

Solubility Enhancement Salt Selection Preformulation

Superior Purity and Moisture Control Enabling Direct Use in Critical Synthetic Pathways

Commercial-grade 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is supplied with a minimum HPLC purity of 98% and controlled moisture content ≤0.5%, as specified by established chemical suppliers . In contrast, the free base prepared via conventional polyphosphoric acid (PPA) routes yields material with purity ranging from only 60% to 70% and impurity levels of 15% to 17%, as documented in a recent Indian patent application [1]. The hydrochloride salt thus offers a substantially cleaner starting material, eliminating the need for extensive purification prior to use in downstream syntheses such as the preparation of Bilastine or sodium channel blockers.

Process Chemistry Quality Control Bilastine Synthesis

Validated Utility as a Key Intermediate for Bilastine, a Marketed Antihistamine

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride serves as the essential benzimidazole-piperidine building block in the synthesis of Bilastine (2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropionic acid), a second-generation, non-sedating H1-antihistamine approved for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria [1]. The compound's structural role is well-defined: it provides the core benzimidazole-piperidine scaffold that is subsequently functionalized at the N1-position with an ethoxyethyl group. This established synthetic utility contrasts with alternative benzimidazole intermediates that lack the specific substitution pattern required for Bilastine production.

Bilastine API Intermediate Allergic Rhinitis

Derived Anti-inflammatory Potency Superior to Ibuprofen in In Vivo Model

While direct biological activity data for 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride itself are limited, structurally related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives exhibit potent anti-inflammatory activity. Compound 6e, a derivative of this scaffold, demonstrated IC₅₀ values of 0.86 μM for nitric oxide (NO) production and 1.87 μM for TNF-α production in LPS-stimulated RAW 264.7 macrophages [1]. In an in vivo xylene-induced ear edema model in mice, compound 6e displayed more potent anti-inflammatory activity than ibuprofen, with Western blot analysis confirming restoration of IκBα phosphorylation and reduction of p65 NF-κB protein expression [1].

Anti-inflammatory TNF-α Inhibition NO Production

Structural Utility in Generating Potent Sodium Channel Blockers for Ischemic Stroke

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is a key reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as potent sodium channel blockers under investigation for the treatment of ischemic stroke [1]. Additionally, patents disclose that piperidinyl-benzoimidazole structures function as antagonists of SUMO-related modification of CRMP2 and act as Nav1.7 sodium channel blockers relevant to neuropathic pain, itch, and migraine [2]. The hydrochloride salt provides the reactive piperidine nitrogen handle necessary for further derivatization to generate selective sodium channel modulators.

Sodium Channel Blocker Ischemic Stroke Nav1.7

Dual Akt1/Akt2 Inhibitor Development Platform

The hydrochloride salt serves as a critical building block in the synthesis of 2,3,5-trisubstituted pyridine derivatives that function as potent dual Akt1/Akt2 inhibitors [1]. Akt (protein kinase B) is a central node in the PI3K signaling pathway, and dual Akt1/Akt2 inhibition is an established therapeutic strategy in oncology. While the hydrochloride salt itself is not a direct Akt inhibitor, it provides the essential benzimidazole-piperidine scaffold required for constructing the pharmacophore. As a reference point, optimized allosteric Akt inhibitors in this class can achieve IC₅₀ values as low as 58 nM for Akt1, 210 nM for Akt2, and 2119 nM for Akt3 , though these values represent fully elaborated analogs rather than the intermediate.

Akt Inhibitor Oncology Kinase Inhibition

Optimal Scientific and Industrial Procurement Scenarios for 2-Piperidin-4-YL-1H-benzoimidazole Hydrochloride


Generic Bilastine API Process Development and Scale-Up

This hydrochloride salt is the mandated starting material for synthesizing Bilastine, a non-sedating H1-antihistamine [1]. Laboratories and contract manufacturing organizations (CMOs) developing generic Bilastine formulations require this specific intermediate to ensure regulatory compliance and process reproducibility. The commercially available high purity (≥98% HPLC) and low moisture content (≤0.5%) enable direct use in the N1-alkylation step with 2-chloroethyl ethyl ether, minimizing side reactions and improving overall yield in the multistep synthesis.

Medicinal Chemistry Campaigns Targeting Voltage-Gated Sodium Channels (Nav1.7/Nav1.8)

Researchers designing novel sodium channel blockers for pain, epilepsy, or ischemic stroke benefit from this piperidinyl-benzimidazole scaffold. The compound serves as a versatile building block for introducing diverse substituents at the benzimidazole N1-position and the piperidine nitrogen [2]. The hydrochloride salt form ensures adequate aqueous solubility for parallel synthesis workflows and facilitates purification by acid-base extraction.

Anti-inflammatory Drug Discovery Leveraging the Benzimidazole-Piperidine Scaffold

Based on demonstrated in vivo anti-inflammatory activity of structurally related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives that surpass ibuprofen in preclinical models [3], this hydrochloride salt provides a validated starting point for hit-to-lead optimization campaigns. Medicinal chemists can exploit the scaffold's favorable activity on NO and TNF-α production to generate focused libraries targeting NF-κB-mediated inflammation.

Oncology Research Focused on Akt1/Akt2 Dual Inhibition

The compound is a direct precursor to 2,3,5-trisubstituted pyridine derivatives that act as potent Akt1/Akt2 dual inhibitors [4]. Cancer biology researchers investigating PI3K/Akt pathway modulation can employ this intermediate to synthesize tool compounds for target validation studies or to explore structure-activity relationships leading to clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.